

ENMD-1068 Hydrochloride: A Potential Therapeutic Agent for Liver Fibrosis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ENMD-1068 hydrochloride

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on **ENMD-1068 hydrochloride**, a protease-activated receptor 2 (PAR-2) antagonist, and its potential role in the treatment of liver fibrosis. The information presented is primarily based on a key study investigating its efficacy in a carbon tetrachloride (CCl₄)-induced mouse model of liver fibrosis and its effects on hepatic stellate cells (HSCs).

Core Mechanism of Action

ENMD-1068 is a PAR-2 antagonist.^[1] Protease-activated receptor 2 (PAR-2) is implicated in the pathogenesis of liver fibrosis.^{[1][2]} The activation of hepatic stellate cells (HSCs) is a central event in the development of liver fibrosis, as they are the primary source of collagen production.^{[1][2]} ENMD-1068 has been shown to inhibit the activation of HSCs and subsequent collagen expression by attenuating the Transforming Growth Factor- β 1 (TGF- β 1)/Smad2/3 signaling pathway.^[1]

Preclinical Efficacy Data

In Vivo Studies in a CCl₄-Induced Liver Fibrosis Mouse Model

A study utilizing a CCl₄-induced liver fibrosis mouse model demonstrated that ENMD-1068 treatment can alleviate liver injury and reduce fibrosis.[2]

Table 1: Effects of ENMD-1068 on Liver Function Markers in CCl₄-Treated Mice

Treatment Group	Dose	Alanine Aminotransferase (ALT) (U/L)	Aspartate Aminotransferase (AST) (U/L)
Control	-	Not reported	Not reported
CCl ₄	-	270.80 ± 35.6	320.80 ± 45.60
CCl ₄ + ENMD-1068	25 mg/kg	160.34 ± 26.36	165.34 ± 50.30
CCl ₄ + ENMD-1068	50 mg/kg	120.90 ± 20.16	143.25 ± 25.20

*p < 0.05 compared to the CCl₄ group. Data are presented as mean ± SD.[2]

Table 2: Effect of ENMD-1068 on Collagen Deposition in the Liver of CCl₄-Treated Mice

Treatment Group	Dose	Collagen Deposition (%)
Control	-	Not reported
CCl ₄	-	4.13 ± 0.51
CCl ₄ + ENMD-1068	25 mg/kg	0.92 ± 0.15
CCl ₄ + ENMD-1068	50 mg/kg	0.77 ± 0.16

**p < 0.01 compared to the CCl₄ group. Data are presented as mean ± SD.[2]

Furthermore, ENMD-1068 administration significantly reduced the mRNA levels of key fibrotic markers, including α -smooth muscle actin (α -SMA), Collagen α 1(I), and Collagen α 1(III), in the

liver tissues of CCl₄-treated mice.[3]

In Vitro Studies on Hepatic Stellate Cells (HSCs)

ENMD-1068 demonstrated direct effects on HSCs, the primary fibrogenic cells in the liver.

- **Inhibition of HSC Activation:** ENMD-1068 significantly decreased the expression of α -SMA, a marker of HSC activation, in TGF- β 1-stimulated HSCs.[1]
- **Reduction of Collagen Production:** The compound reduced the expression of type I and type III collagen in HSCs stimulated with TGF- β 1.[1]
- **Inhibition of TGF- β 1 Signaling:** ENMD-1068 was found to decrease the C-terminal phosphorylation of Smad2/3, key downstream mediators of TGF- β 1 signaling.[1]
- **Calcium Signaling Inhibition:** The study also showed that ENMD-1068 inhibited trypsin or SLIGRL-NH₂ (a PAR-2 agonist) stimulated calcium release in HSCs.[1]

Experimental Protocols

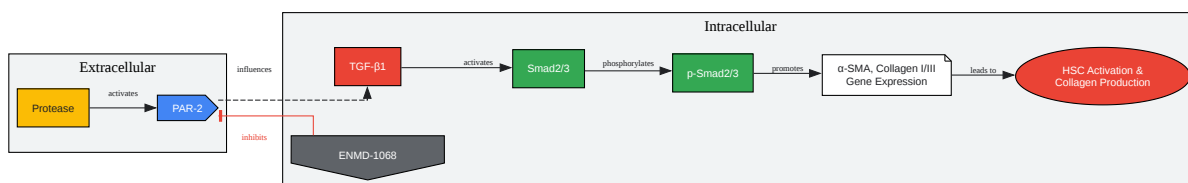
CCl₄-Induced Liver Fibrosis Mouse Model

- **Animals:** The specific strain of mice used was not detailed in the provided text.
- **Induction of Fibrosis:** Mice received intraperitoneal injections of CCl₄ twice a week for 4 weeks.[3][4]
- **Treatment:** ENMD-1068 was administered intraperitoneally at doses of 25 mg/kg or 50 mg/kg 15 minutes before each CCl₄ treatment, twice a week for 4 weeks. A vehicle control group received 200 μ L of the vehicle.[1][4]
- **Analysis:** At the end of the 4-week period, animals were sacrificed, and liver tissues were collected for analysis.[3][4] Blood samples were collected to measure serum ALT and AST levels.[2] Liver sections were stained with Sirius Red to quantify collagen deposition.[4] Real-time RT-PCR was used to measure the mRNA expression of fibrotic markers (α -SMA, Col α 1(I), and Col α 1(III)) in liver tissues, with 18S rRNA used for normalization.[3]

Isolation and Culture of Primary Mouse Hepatic Stellate Cells (HSCs)

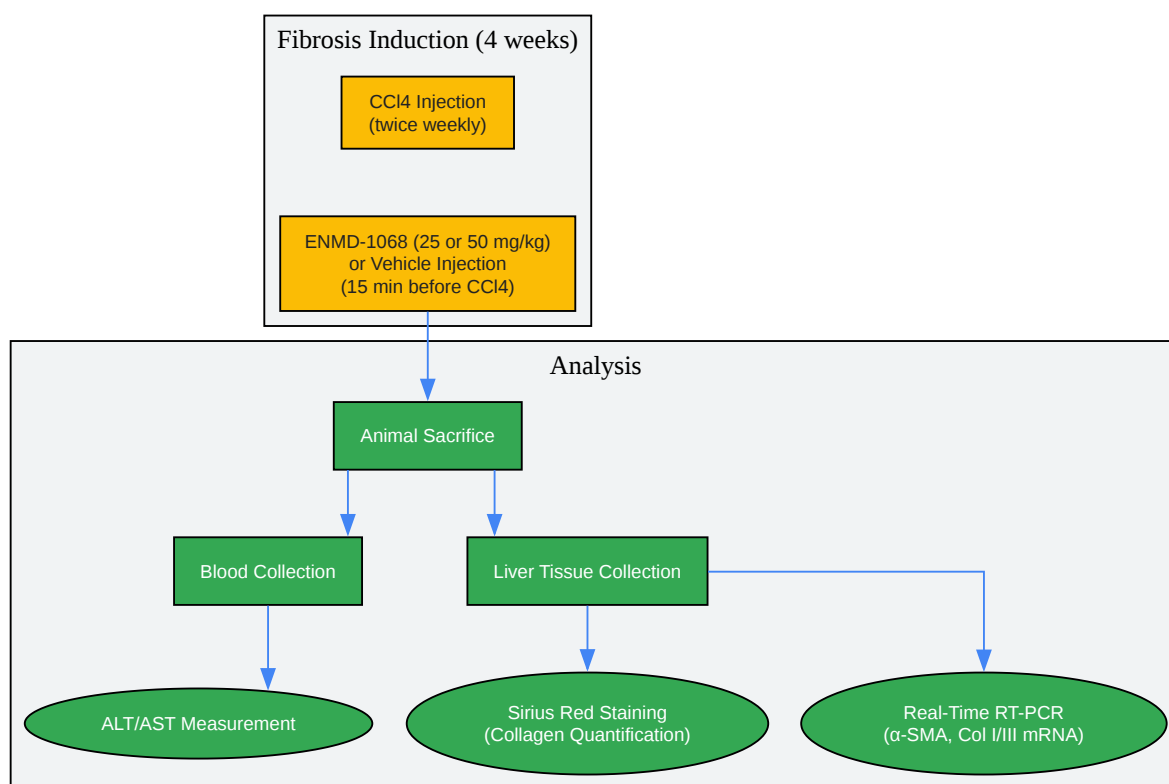
- Isolation: HSCs were isolated from mice. The specific method of isolation was not detailed in the provided text.
- Cell Culture and Stimulation: The isolated HSCs were stimulated with TGF- β 1 to induce activation and collagen production. Some cells were co-treated with ENMD-1068 to evaluate its inhibitory effects.[1]

Visualized Signaling Pathways and Workflows



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Caption: Proposed mechanism of action for ENMD-1068 in inhibiting liver fibrosis.



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Caption: Experimental workflow for the in vivo CCl₄-induced liver fibrosis model.

Conclusion and Future Directions

The preclinical data strongly suggest that **ENMD-1068 hydrochloride** holds promise as a therapeutic agent for liver fibrosis. Its mechanism of action, targeting the PAR-2 receptor and subsequently inhibiting the pro-fibrotic TGF-β1/Smad signaling pathway, presents a targeted approach to mitigating the disease. The in vivo and in vitro studies have demonstrated its ability to reduce liver injury, decrease collagen deposition, and inhibit the activation of hepatic stellate cells.

Further research is warranted to fully elucidate the therapeutic potential of ENMD-1068. This includes:

- **Pharmacokinetic and Pharmacodynamic Studies:** To understand the absorption, distribution, metabolism, and excretion of the compound and its target engagement in vivo.
- **Long-term Efficacy and Safety Studies:** To evaluate the durability of the anti-fibrotic effects and to assess any potential long-term toxicities.
- **Studies in Other Models of Liver Fibrosis:** To determine the efficacy of ENMD-1068 in models that more closely mimic other etiologies of human liver disease, such as non-alcoholic steatohepatitis (NASH).
- **Combination Therapy Studies:** To investigate the potential synergistic effects of ENMD-1068 with other anti-fibrotic agents.

Successful outcomes in these areas could pave the way for the clinical development of ENMD-1068 as a novel treatment for patients suffering from liver fibrosis.

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- To cite this document: BenchChem. [ENMD-1068 Hydrochloride: A Potential Therapeutic Agent for Liver Fibrosis]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b10824553#enmd-1068-hydrochloride-and-liver-fibrosis-studies>]

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